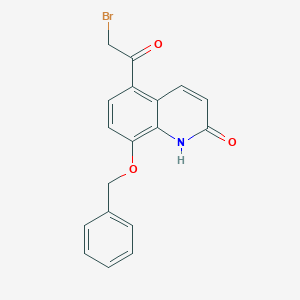

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-bromoacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHSDLUBNZBRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CBr)C=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470330 | |

| Record name | 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100331-89-3 | |

| Record name | 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromoacetyl)-8-benzyloxy-1H-quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS 100331-89-3): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the quality and reactivity of its key intermediates. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, identified by its CAS number 100331-89-3, is a quintessential example of such a critical building block.[1][2] This complex organic molecule is not merely a passive component but an active participant in the construction of sophisticated drug candidates. Its architecture, featuring a quinoline core, a benzyloxy protecting group, a hydroxyl group, and a highly reactive bromoacetyl moiety, makes it an invaluable asset in medicinal chemistry.[2][3]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explore the causality behind its properties and applications. We will delve into its physicochemical characteristics, the strategic importance of its quinoline scaffold, detailed synthetic protocols, its primary role in the synthesis of β2-adrenoreceptor agonists for treating respiratory diseases like asthma and COPD, and crucial safety protocols for its handling.[4][5]

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a chemical intermediate begins with its fundamental properties. These data points are critical for designing reaction conditions, purification strategies, and analytical methods. The key physicochemical and structural identifiers for this compound are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 100331-89-3 | [3][4][6][7] |

| Molecular Formula | C₁₈H₁₄BrNO₃ | [3][4][6][7] |

| Molecular Weight | ~372.22 g/mol | [4][7][8] |

| Appearance | Off-white solid | [9][10] |

| Melting Point | 192-194°C | [9] |

| Boiling Point | 602.6 ± 55.0 °C (Predicted) | [9] |

| Density | 1.479 ± 0.06 g/cm³ (Predicted) | [9] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [9] |

| IUPAC Name | 5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one | [7][8] |

| Common Synonyms | 1-[8-(Benzyloxy)-2-hydroxyquinolin-5-yl]-2-bromoethanone; 8-(Benzyloxy)-5-(bromoacetyl)quinolin-2(1H)-one | [3][7] |

Structural Identifiers for Computational Chemistry:

-

SMILES: BrCC(=O)c1ccc(OCc2ccccc2)c3NC(=O)C=Cc13[8]

-

InChI: InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22)[7][8]

A notable structural feature is the tautomerism between the 2-hydroxyquinoline and quinolin-2(1H)-one forms.[3][6] This is a characteristic equilibrium in 2-hydroxy-substituted nitrogen heterocycles, and while the quinolin-2(1H)-one (or "carbostyril") form is often depicted, the presence of both tautomers can influence reactivity and intermolecular interactions, such as hydrogen bonding from the hydroxyl group.[3]

Part 2: The 8-Hydroxyquinoline Scaffold: A Privileged Structure

The title compound belongs to the 8-hydroxyquinoline (8-HQ) family, a class of molecules recognized as "privileged structures" in medicinal chemistry.[11] This designation is earned by scaffolds that can bind to multiple, diverse biological targets, often with high affinity. The defining characteristic of 8-HQ and its derivatives is their potent ability to chelate metal ions.[12][13]

The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group at the 8-position form a pincer-like arrangement, ideal for binding divalent metal ions like Cu²⁺, Zn²⁺, and Fe²⁺.[13] This chelation is not merely an interesting chemical curiosity; it is the mechanistic basis for many of the observed biological activities of 8-HQ derivatives, including antimicrobial, anticancer, and antineurodegenerative effects.[13] An imbalance in metal ion homeostasis is a known factor in many neurodegenerative diseases, making 8-HQ derivatives promising therapeutic candidates.[13] While the primary use of CAS 100331-89-3 is as a synthetic intermediate, the inherent biological potential of its core structure adds significant value and opens avenues for future drug design.

Part 3: Synthesis and Reactivity

The practical utility of an intermediate is defined by its synthesis and subsequent reactivity. This compound is typically prepared via electrophilic bromination of its acetyl precursor.

Experimental Protocol: Synthesis

This protocol is based on established methods for the α-bromination of ketones.[9][14]

-

Preparation: In a suitable reaction flask, dissolve 1 equivalent of 5-acetyl-8-benzyloxy-1H-quinolin-2-one and 1.1 equivalents of boron trifluoride etherate in anhydrous dichloromethane.

-

Causality: Boron trifluoride etherate acts as a Lewis acid, coordinating to the carbonyl oxygen of the acetyl group. This enhances the acidity of the α-protons, facilitating enolization and subsequent attack by bromine.

-

-

Bromination: Prepare a solution of 1.1 equivalents of bromine in dichloromethane. Heat the ketone solution to reflux and add the bromine solution dropwise over 30 minutes. Maintain reflux for an additional 30 minutes post-addition.

-

Causality: The dropwise addition at reflux temperature controls the reaction rate, minimizing the formation of di-brominated and other side products.

-

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add a 10% aqueous solution of potassium carbonate until the pH is alkaline.

-

Causality: The basic wash neutralizes the acidic catalyst (BF₃) and quenches any remaining bromine or HBr, precipitating the crude product.

-

-

Purification: Collect the resulting precipitate by filtration. Purify the crude solid by recrystallization from a chloroform/methanol solvent system to yield 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one as light yellow crystals.[9]

-

Causality: A mixed solvent system allows for fine-tuning of solubility. The product is dissolved in a minimal amount of hot chloroform (a good solvent) and methanol (a poor solvent) is added until turbidity is observed, inducing crystallization upon cooling.

-

Chemical Reactivity

The synthetic value of this molecule is dominated by the bromoacetyl group .[3] The bromine atom is an excellent leaving group, and the adjacent carbonyl group makes the α-carbon highly electrophilic. This functionality serves as a potent "warhead" for reactions with nucleophiles, primarily amines.[2] This reactivity is the cornerstone of its application in building larger, more complex molecules.

Part 4: Core Application: Synthesis of β2-Adrenoreceptor Agonists

The primary and most significant application of this compound is as a key intermediate in the synthesis of phenylethanolamine derivatives that function as long-acting β2-adrenoreceptor agonists (LABAs).[4][5][9][10] These drugs, such as Indacaterol, are a frontline therapy for chronic obstructive pulmonary disease (COPD) and asthma.[3][5]

The synthesis of these agonists involves a crucial nucleophilic substitution reaction where the electrophilic bromoacetyl group of CAS 100331-89-3 reacts with a specific amine. This step constructs the core of the final drug molecule. Subsequent chemical transformations, such as reduction of the ketone and deprotection of the benzyloxy group, yield the final active pharmaceutical ingredient (API).

Part 5: Handling, Storage, and Safety

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount. The compound presents several hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

Table 2: GHS Hazard Summary

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [15] |

| H315 | Causes skin irritation | [15][16] |

| H319 | Causes serious eye irritation | [15][16] |

| H332 | Harmful if inhaled | [15] |

| H335 | May cause respiratory irritation | [15][16] |

Recommended Safety and Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[17] Ensure eyewash stations and safety showers are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[15][16]

-

Respiratory Protection: If dust generation is unavoidable or exposure limits may be exceeded, use a NIOSH-approved respirator with a particulate filter.[17]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[9][18] The compound may also be light-sensitive.[17][19]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15][16]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[15][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[19]

-

Conclusion

This compound is a sophisticated and highly valuable chemical intermediate. Its well-defined physicochemical properties, coupled with the strategic placement of a reactive bromoacetyl handle on a privileged 8-hydroxyquinoline scaffold, make it an enabling tool for modern drug discovery. Its central role in the synthesis of β2-adrenoreceptor agonists underscores its importance to the pharmaceutical industry.[1][2][5] Beyond this primary application, its inherent structural features, such as the potential for metal chelation and fluorescence, suggest a broader utility that warrants further exploration in medicinal chemistry and material science.[3][13] A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional aiming to leverage this powerful molecular building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of Phenylethanolamine Derivatives Using this compound.

- ChemBest. (n.d.). This compound Safety Data Sheets.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Significance of CAS 100331-89-3: A Deep Dive into 8-Benzyloxy-5-(2-bromoacetyl).

- apicule. (n.d.). This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.

- PubChem. (n.d.). This compound.

- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2469.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Geng, J., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147–1167.

- Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91.

Sources

- 1. nbinno.com [nbinno.com]

- 2. apicule.com [apicule.com]

- 3. CAS 100331-89-3: 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyqu… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Benzyloxy-5-(2-bromoacetyl)-2(1H)-quinolinone [lgcstandards.com]

- 9. 100331-89-3 | CAS DataBase [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 13. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 100331-89-3 [chemicalbook.com]

- 15. angenechemical.com [angenechemical.com]

- 16. echemi.com [echemi.com]

- 17. mmbio.byu.edu [mmbio.byu.edu]

- 18. 100331-89-3|1-(8-(Benzyloxy)-2-hydroxyquinolin-5-yl)-2-bromoethanone|BLD Pharm [bldpharm.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

physicochemical properties of 8-benzyloxy-5-bromoacetylquinolin-2-ol

An In-depth Technical Guide to the Physicochemical Properties of 8-Benzyloxy-5-bromoacetylquinolin-2-ol

Abstract

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, also known by its tautomeric name 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one and identified by CAS Number 100331-89-3, is a highly significant chemical intermediate in the field of medicinal chemistry.[1][2][3] Its primary utility lies in its role as a key building block for the synthesis of advanced pharmaceutical compounds, most notably phenylethanolamine derivatives that function as β2 adrenoreceptor agonists, such as Indacaterol.[1][4][5][6] This guide provides a comprehensive analysis of the compound's core physicochemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in drug development. We will delve into the causality behind its chemical behavior and the experimental methodologies used for its characterization, offering field-proven insights grounded in authoritative data.

Molecular Overview and Chemical Identity

Nomenclature and Identification

The compound is a complex organic molecule featuring a quinoline core. Due to keto-enol tautomerism, it can be referred to by several systematic names, which is critical for unambiguous identification in research and procurement.

-

Primary Name: this compound

-

Tautomeric Name: 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one[2]

-

IUPAC Name: 5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one[2]

-

Synonyms: Indacaterol Impurity 12, 5-Bromoacetyl-8-benzyloxycarbostyril, 1-[8-(benzyloxy)-2-hydroxyquinolin-5-yl]-2-bromoethanone[1][5][8][9]

Structural Features and Tautomerism

The molecule's functionality is dictated by three key structural components:

-

Quinolinone Core: A bicyclic aromatic system that forms the scaffold of the molecule.

-

Benzyloxy Group: A benzyl ether at the C8 position, which enhances lipophilicity and often serves as a protecting group during multi-step syntheses.[9][10]

-

Bromoacetyl Moiety: An α-halo ketone at the C5 position. This group is a potent electrophile, making it the primary site of reactivity for chain extension and nucleophilic substitution, a crucial feature for its role as a synthetic intermediate.[9][10]

A significant chemical feature is the keto-enol tautomerism of the quinolinone ring, allowing the compound to exist in equilibrium between the quinolin-2-ol (enol) and quinolin-2(1H)-one (keto/amide) forms. The amide form is generally more stable.

Caption: Workflow for the synthesis of the target compound.

Reactivity, Safety, and Handling

Chemical Reactivity

The compound's reactivity is dominated by the bromoacetyl group . As a strong electrophile, the carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack. This is the cornerstone of its utility as a synthetic intermediate, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is precisely what is leveraged in the synthesis of β2 adrenoreceptor agonists. [1][8]

Safety and Handling

-

GHS Classification : The compound is classified as hazardous. It is associated with GHS pictograms GHS05 (Corrosion) and GHS07 (Acute toxicity/Irritation), with a "Danger" signal word. It falls under UN number 3261, Hazard Class 8, indicating it is a corrosive substance. [7]* Personal Protective Equipment (PPE) : Safe handling requires a well-ventilated area or fume hood. [11]Protective measures include tightly fitting safety goggles, impervious clothing, and appropriate gloves. [11]For operations where exposure limits may be exceeded, a full-face respirator is necessary. [11]* Storage : The compound must be stored in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated location to ensure its stability and prevent degradation. [11]

Conclusion

8-Benzyloxy-5-bromoacetylquinolin-2-ol is a sophisticated chemical intermediate whose value is deeply rooted in its specific physicochemical properties. Its defined melting point, lipophilic character, and, most importantly, the targeted reactivity of its bromoacetyl group make it an indispensable tool for medicinal chemists. Understanding its properties, from solubility and stability to synthesis and safe handling, is crucial for its effective application in the development of next-generation therapeutics, particularly in the respiratory field. This guide serves as a foundational resource for scientists and researchers leveraging this versatile molecule in their synthetic endeavors.

References

- PubChem. This compound.

- Apicule. This compound (CAS No: 100331-89-3)

- Chongqing Chemdad Co., Ltd. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of CAS 100331-89-3: A Deep Dive into 8-Benzyloxy-5-(2-bromoacetyl). [Link]

Sources

- 1. This compound | 100331-89-3 [chemicalbook.com]

- 2. This compound | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-BENZYLOXY-5-(2-BROMO-ACETYL)-1H-QUINOLIN-2-ONE [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. CAS 100331-89-3: 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyqu… [cymitquimica.com]

- 10. apicule.com [apicule.com]

- 11. echemi.com [echemi.com]

Structure Elucidation of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline: A Multi-technique Spectroscopic and Analytical Workflow

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS: 100331-89-3). This quinoline derivative is a critical intermediate in medicinal chemistry, notably serving as a sophisticated building block for the synthesis of advanced phenylethanolamine derivatives, such as β2 adrenoreceptor agonists.[1][2][3] The precise molecular architecture of this compound is paramount to ensure the efficacy and predictability of subsequent synthetic transformations.[1] This document moves beyond a simple listing of techniques, offering a logical, self-validating workflow that integrates Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices, providing the rationale for data interpretation to deliver an unambiguous structural confirmation.

Foundational Analysis: Molecular Formula and Isotopic Signature

Before embarking on detailed spectroscopic analysis, the foundational properties of the target molecule must be established. The elemental composition dictates the expected molecular weight, which is the first piece of the structural puzzle.

The proposed structure of this compound has the following key attributes:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄BrNO₃ | [4][5] |

| Molecular Weight (Monoisotopic) | 371.01571 Da | [5] |

| Average Molecular Weight | 372.22 g/mol | [2] |

The presence of a bromine atom is a crucial structural feature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[6][7] This isotopic distribution provides a highly distinctive signature in mass spectrometry, which is a cornerstone of our identification process.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

2.1 Expertise & Rationale

Mass Spectrometry (MS) is the initial and most direct method for determining the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation that is virtually irrefutable. The core principle is to ionize the molecule and then measure the mass-to-charge ratio (m/z) of the resulting ion and its fragments. The presence of bromine's two isotopes creates a characteristic "doublet" for any bromine-containing ion, making its identification straightforward.[8]

2.2 Predicted Mass Spectrum & Interpretation

An electron impact (EI) mass spectrum of the title compound is predicted to show a dense cluster of peaks for the molecular ion (M⁺).

-

Molecular Ion (M⁺) Peak: This peak corresponds to the intact molecule that has lost one electron. Due to the bromine isotopes, it will appear as two distinct peaks of almost equal intensity, separated by 2 m/z units.

-

Isotopic Pattern: The peak corresponding to the molecule containing the ⁷⁹Br isotope will appear at m/z ≈ 371. The peak for the molecule with the ⁸¹Br isotope will appear at m/z ≈ 373. The near 1:1 intensity ratio of these M⁺ and M+2 peaks is the definitive signature of a monobrominated compound.[6][7]

Table 2.1: Predicted Molecular Ion Peaks in Mass Spectrometry

| Ion | Description | Predicted m/z | Relative Intensity |

| [M]⁺ | Molecular ion with ⁷⁹Br | ~371.0 | ~100% |

| [M+2]⁺ | Molecular ion with ⁸¹Br | ~373.0 | ~98% |

2.3 Experimental Protocol: Electron Impact Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. Utilize a standard electron ionization energy of 70 eV.

-

Data Acquisition: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragment ions.

-

Analysis: Examine the high-mass region of the spectrum to locate the molecular ion cluster. Verify the presence of two peaks separated by 2 m/z units with a relative intensity ratio of approximately 1:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

3.1 Expertise & Rationale

While MS confirms the mass and elemental composition, NMR spectroscopy elucidates the precise atomic arrangement by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a complex structure like a substituted quinoline, NMR is indispensable for unambiguous assignment.[9][10]

3.2 ¹H NMR Spectroscopy: The Proton Framework

The chemical shift of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like the carbonyl and bromoacetyl moieties) will shift signals "downfield" (higher ppm), while electron-donating groups shield protons, shifting them "upfield" (lower ppm).[11]

Table 3.1: Predicted ¹H NMR Chemical Shift Assignments

| Proton Type | Number of Protons | Predicted δ (ppm) | Multiplicity | Rationale |

| Quinoline & Benzyl Aromatic | 8H | 6.8 - 8.5 | m | Protons on the aromatic rings experience complex splitting patterns due to coupling with neighbors.[12] |

| Benzyloxy Methylene (-O-CH₂ -Ph) | 2H | 5.0 - 5.5 | s | Isolated methylene group, appears as a singlet. |

| Bromoacetyl Methylene (-CO-CH₂ -Br) | 2H | 4.5 - 5.0 | s | Isolated methylene group adjacent to a carbonyl and bromine, appears as a singlet. |

| Hydroxy/Amide (-OH/-NH) | 1H | 10.0 - 12.0 | br s | The 2-hydroxyquinoline exists in tautomeric equilibrium with the 2-quinolinone form. This proton is acidic, often broad, and its signal can be exchanged with D₂O.[4] |

3.3 ¹³C NMR Spectroscopy: The Carbon Backbone

Each chemically unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. This allows for a direct count of non-equivalent carbons, which should match the proposed structure.

Table 3.2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted δ (ppm) | Rationale |

| Carbonyl (-C =O) | 190 - 200 | The ketone carbonyl carbon is highly deshielded and appears far downfield. |

| Aromatic & Quinoline | 110 - 160 | Carbons within the aromatic systems resonate in this characteristic region. |

| Benzyloxy Methylene (-O-C H₂-Ph) | 65 - 75 | Aliphatic carbon attached to an electronegative oxygen atom. |

| Bromoacetyl Methylene (-CO-C H₂-Br) | 30 - 40 | Aliphatic carbon attached to an electronegative bromine atom. |

3.4 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[11] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons like -OH.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

4.1 Expertise & Rationale

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the radiation is absorbed. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹), revealing the characteristic absorption bands of the molecule's functional groups.

4.2 Predicted IR Absorption Bands

The IR spectrum provides a molecular "fingerprint" that should be consistent with the proposed structure.

Table 4.1: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H / N-H | Stretch | 3200 - 3400 | Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Sharp, medium |

| Ketone C=O | Stretch | 1680 - 1700 | Strong, sharp |

| Aromatic C=C / C=N | Stretch | 1450 - 1600 | Multiple, variable |

| Ether C-O | Stretch | 1200 - 1250 | Strong |

The presence of strong, sharp peaks for the C=O group and C-O ether linkage, along with a broad O-H/N-H band and characteristic aromatic C-H stretches, would provide compelling evidence for the key functional groups in this compound.[13][14][15]

4.3 Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the major absorption bands and correlate them with the functional groups expected from the proposed structure.

Integrated Structure Elucidation Workflow

The true power of this analytical approach lies in the integration of data from multiple, independent techniques. Each method provides a piece of the puzzle, and together they build a self-validating case for the final structure. This logical flow ensures the highest degree of scientific integrity.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical workflow. Mass spectrometry provides definitive evidence of the molecular weight and the presence of bromine through its characteristic M⁺/M+2 isotopic pattern. ¹H and ¹³C NMR spectroscopy deliver an exhaustive map of the proton and carbon framework, confirming the specific arrangement of the benzyloxy, bromoacetyl, and hydroxy substituents on the quinoline core. Finally, infrared spectroscopy validates the presence of the key functional groups. The convergence of data from these orthogonal techniques provides an unambiguous and trustworthy confirmation of the molecular structure, ensuring the material's identity and quality for its critical role in pharmaceutical synthesis.

References

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (August 22, 2020).

- Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Chemguide. mass spectra - the M+2 peak.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (August 29, 2023).

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis of Phenylethanolamine Derivatives Using this compound.

- PubChem. This compound.

- apicule. This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.

- ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (August 7, 2025).

- NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

- AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them.

- ResearchGate. Structures of the quinoline derivatives.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. (August 5, 2025).

- ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide....

- Pearson+. The molecule that gave the mass spectrum shown here contains a ha....

- ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.

- MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.

- ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.

- ACS Omega. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (January 6, 2026).

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. CAS 100331-89-3: 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyqu… [cymitquimica.com]

- 5. This compound | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tsijournals.com [tsijournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 8-Hydroxyquinoline Derivatives: From Mechanistic Insights to Therapeutic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities.[1][2] Its unique chemical architecture, particularly the juxtapositional hydroxyl group and nitrogen atom, confers a potent ability to chelate metal ions, a feature that is central to its multifaceted mechanisms of action.[3][4] This technical guide provides an in-depth exploration of the biological activities of 8-HQ derivatives, focusing on their applications as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. We will dissect the core mechanisms, analyze structure-activity relationships (SAR), present quantitative efficacy data, and provide detailed protocols for key validation assays, offering a comprehensive resource for professionals in drug discovery and development.

The Core Mechanism: Metal Ion Chelation as a Driver of Bioactivity

The foundational biological activity of 8-hydroxyquinoline and its derivatives stems from its nature as a monoprotic bidentate chelating agent.[1] The hydroxyl group at position 8 and the nitrogen atom at position 1 form a stable five-membered ring upon coordination with a metal ion.[3][5] This sequestration of essential metal ions, such as iron (Fe), copper (Cu), and zinc (Zn), disrupts the delicate metal homeostasis required for critical cellular processes in both pathogenic microbes and cancer cells.[3][6]

This disruption can trigger a cascade of events:

-

Enzyme Inhibition: Many enzymes, including metalloproteinases and ribonucleotide reductase, rely on metal cofactors. Chelation by 8-HQ derivatives can inactivate these enzymes, halting processes like DNA synthesis and metastasis.[7]

-

Generation of Reactive Oxygen Species (ROS): The formation of 8-HQ-metal complexes can catalytically generate ROS, inducing oxidative stress that leads to cellular damage and apoptosis, a key mechanism in its anticancer effect.[8]

-

Ionophore Activity: Certain 8-HQ derivatives can act as ionophores, transporting metal ions across cellular membranes and disrupting intracellular ionic gradients, which can trigger apoptosis.[3]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. autechindustry.com [autechindustry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Executive Summary

This technical guide provides a comprehensive framework for understanding and investigating the mechanism of action of 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Based on its distinct chemical architecture, we hypothesize that this compound functions as a targeted covalent inhibitor. The presence of a highly reactive bromoacetyl "warhead" strongly suggests a mechanism involving the formation of a permanent, covalent bond with nucleophilic amino acid residues on a target protein. The quinoline scaffold, a privileged structure in medicinal chemistry, likely dictates the selectivity of this interaction by guiding the molecule to specific protein binding pockets.[1][2][3][4] This guide outlines the core mechanistic hypothesis, details a rigorous experimental roadmap for target identification and validation, and provides standardized protocols for researchers in drug development. The primary audience for this whitepaper includes researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction and Molecular Rationale

This compound is a synthetic, functionalized quinoline derivative.[5][6] While specific biological studies on this exact molecule are not prevalent in public literature, its structure provides a clear rationale for its investigation as a potent and selective pharmacological agent. The molecule can be deconstructed into three key functional domains:

-

The Quinoline Core: The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of approved drugs with activities ranging from anticancer to antibacterial.[1][2][3][4][7] Its planar, aromatic nature facilitates interactions with protein targets through π-π stacking and other non-covalent forces, serving as a high-affinity recognition element.

-

The Bromoacetyl Group: This α-halo ketone is a potent electrophile and a well-characterized "warhead" in the design of covalent inhibitors.[8][9] The carbon atom alpha to the carbonyl is highly susceptible to nucleophilic attack, making it reactive toward specific amino acid side chains. This feature is the basis for the hypothesis of an irreversible or covalent mechanism of action.

-

The Benzyloxy and Hydroxy Substituents: These groups modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and provide additional points of interaction (e.g., hydrogen bonding) within a target's binding site, contributing to affinity and selectivity.[6]

Given these features, the central hypothesis is that this compound acts as a targeted covalent inhibitor , where the quinoline scaffold drives selective binding to a protein target, and the bromoacetyl group subsequently forms a permanent covalent bond, leading to irreversible inhibition.

Core Mechanistic Hypothesis: Targeted Covalent Inhibition

The proposed mechanism of action follows a two-step process common to covalent inhibitors.[10]

-

Step 1: Reversible Binding (Recognition): The inhibitor first binds non-covalently to the target protein. This initial interaction is driven by the quinoline scaffold and its substituents, which fit into a specific binding pocket on the protein surface. The affinity of this initial binding is defined by the inhibition constant (Ki).

-

Step 2: Irreversible Covalent Bonding (Inactivation): Following initial binding, the electrophilic bromoacetyl group is positioned optimally near a nucleophilic amino acid residue within the binding site. The nucleophile attacks the electrophilic carbon, displacing the bromide ion and forming a stable covalent bond. This step is typically irreversible and effectively locks the inhibitor onto its target.

The most likely nucleophilic targets on proteins are the side chains of specific amino acids, with a preference for:

-

Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and the most common target for electrophilic warheads like bromoacetyls.[11][12]

-

Histidine: The imidazole ring of histidine can also act as a potent nucleophile.

-

Lysine: The primary amine (-NH2) on the lysine side chain is another potential target.

The overall potency of a covalent inhibitor is best described by the kinetic rate constant kinact/Ki, which accounts for both the initial binding affinity and the rate of covalent bond formation.

}

Figure 1. Proposed two-step mechanism of covalent inhibition.

Experimental Roadmap for Target Identification and Validation

To test the hypothesis and identify the specific cellular target(s) of this compound, a systematic, multi-platform approach is required. The following workflow is considered the industry standard for characterizing novel covalent inhibitors.

}

Figure 2. High-level experimental workflow for MoA determination.

3.1 Protocol: Target Discovery via Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to globally map the targets of a reactive compound in a native biological system.[13][14][15][16] A competitive profiling approach is recommended.

Objective: To identify proteins that covalently bind to the compound by measuring competition against a broad-spectrum cysteine-reactive probe.

Methodology:

-

Cell Culture and Lysis:

-

Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency.

-

Harvest cells and prepare proteome lysates via sonication or detergent-based lysis in a buffer devoid of nucleophiles (e.g., DTT, β-mercaptoethanol).

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Competitive Labeling:

-

Aliquot proteome lysates (e.g., 1 mg/mL).

-

Treat aliquots with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a DMSO vehicle control. Incubate for 1 hour at room temperature.

-

Add a cysteine-reactive probe with a reporter tag, such as an alkyne-functionalized iodoacetamide (IA-alkyne), to all samples at a final concentration of 50 µM. Incubate for 1 hour.

-

-

Click Chemistry and Enrichment:

-

Sample Preparation for Mass Spectrometry:

-

Perform on-bead tryptic digestion to release peptides from the enriched proteins.

-

Label the resulting peptides with tandem mass tags (TMT) for quantitative analysis.

-

Combine labeled peptide sets for a single LC-MS/MS run.

-

-

Data Analysis:

-

Analyze samples via high-resolution LC-MS/MS.

-

Identify and quantify peptides across the different treatment conditions. Proteins whose corresponding peptide signals decrease in a dose-dependent manner with the test compound are considered high-confidence targets, as the compound blocked the binding of the IA-alkyne probe.

-

3.2 Protocol: Validation of Covalent Adduct Formation via Mass Spectrometry

Objective: To unequivocally confirm that the compound forms a covalent bond with the identified target protein and to map the specific amino acid residue it modifies.

Methodology:

-

In Vitro Labeling:

-

Incubate the purified, recombinant target protein (identified from ABPP) with a 5- to 10-fold molar excess of this compound for 2-4 hours. Include a DMSO control.

-

-

Digestion and Analysis:

-

Denature, reduce, and alkylate the protein sample (using a non-cysteine reactive agent like iodoacetamide for the control).

-

Digest the protein into peptides using trypsin.

-

Analyze the peptide mixture using LC-MS/MS.

-

-

Data Interpretation:

-

Search the MS/MS data for peptides that exhibit a specific mass shift corresponding to the addition of the compound's mass minus the mass of HBr (C18H13NO3 = 291.089 Da).

-

Utilize fragmentation data (MS/MS spectra) to pinpoint the exact modified amino acid residue within the peptide sequence.

-

3.3 Data Presentation: Summarizing Proteomic and Biochemical Results

Quantitative data should be presented clearly for interpretation and comparison.

Table 1: Representative Data from Competitive ABPP Screen

| Protein Target | UniProt ID | Competition Ratio (Compound @ 10 µM) | p-value | Notes |

|---|---|---|---|---|

| Kinase X | P12345 | 0.15 | <0.001 | Strong, dose-dependent competition |

| Phosphatase Y | Q67890 | 0.45 | <0.01 | Moderate competition |

| Protein Z | A0A1B2 | 0.95 | 0.89 | No significant competition |

Table 2: Biochemical Inhibition Parameters

| Target Protein | IC50 (µM) | kinact (min-1) | Ki (µM) | kinact/Ki (M-1s-1) |

|---|

| Kinase X | 0.5 | 0.2 | 1.2 | 2777 |

Conclusion

The chemical structure of this compound provides a compelling basis for its function as a targeted covalent inhibitor. The bromoacetyl group serves as a reactive electrophile poised to form a permanent bond with a nucleophilic residue on a protein target, while the quinoline scaffold provides the necessary recognition elements to guide this interaction with specificity. The experimental roadmap detailed in this guide, centered on advanced chemoproteomic and biochemical techniques, offers a robust and validated pathway to definitively identify its cellular target(s), confirm its covalent mechanism, and elucidate its ultimate biological function. This systematic approach is critical for advancing this and similar molecules through the drug discovery pipeline.

References

- Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209–2226. [Link]

- Ge, Y., Ke, H., & Li, W. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1447, 107-118. [Link]

- Chen, X., Du, G., & Li, M. (2021). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 26(16), 4998. [Link]

- Lanning, B. R., Whitby, L. R., Dix, M. M., Douhan, J., Gilbert, T. S., Hett, E. C., ... & Cravatt, B. F. (2014). A chemical proteomics approach for the global analysis of cysteine-ligand interactions. Nature protocols, 9(11), 2690-2706. [Link]

- Ge, Y., Ke, H., & Li, W. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26), 39269. [Link]

- Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

- Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Current opinion in chemical biology, 14(2), 231-239. [Link]

- Zhang, M., & Chen, Z. (2023). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Mini Reviews in Medicinal Chemistry, 23(16), 1836-1850. [Link]

- Barańska, P., & Szymański, P. (2020). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 15(1), 107-127. [Link]

- Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Bentham Science. [Link]

- IQ Proteomics. (n.d.). Covalent Inhibitor Profiling.

- Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

- Li, N., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

- Niphakis, M. J., & Cravatt, B. F. (2014). Ligand discovery by activity-based protein profiling. Annual review of biochemistry, 83, 341-377. [Link]

- Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. RSC Chemical Biology. [Link]

- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. [Link]

- Wang, C., et al. (2023). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. Journal of the American Chemical Society. [Link]

- Jung, Y. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe.

- Al-Obaidi, A. S. M., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology. [Link]

- Wang, C., et al. (2023).

- Apicule. (n.d.). This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.

- Al-Jubair, A. K., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica. [Link]

- Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

- Al-Jubair, A. K., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Wang, C., et al. (2023). Harnessing a latent natural product electrophile for selective covalent inhibition.

- Kim, D., & Kim, D. (2019). Recent advances in the development of covalent inhibitors. Molecules and cells, 42(12), 838. [Link]

Sources

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. apicule.com [apicule.com]

- 6. CAS 100331-89-3: 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyqu… [cymitquimica.com]

- 7. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]

- 8. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genesandcancer.com [genesandcancer.com]

- 13. mdpi.com [mdpi.com]

- 14. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 15. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a functionalized quinoline derivative characterized by a reactive bromoacetyl moiety. While it is documented as a synthetic intermediate in the preparation of β2 adrenoreceptor agonists, its intrinsic chemical features—specifically the electrophilic "warhead" and the privileged quinoline scaffold—suggest significant potential as a covalent inhibitor of therapeutically relevant proteins.[1][2][3] This guide provides a comprehensive analysis of the compound's structural rationale for target engagement, identifies high-probability therapeutic target classes, and furnishes detailed experimental workflows for target identification and validation. The primary thesis of this document is that the bromoacetyl group predisposes this molecule to function as an irreversible inhibitor, most likely targeting nucleophilic cysteine residues within the binding sites of protein kinases and cysteine proteases.[3][4]

Molecular Rationale for Covalent Inhibition

The therapeutic potential of this compound is rooted in its hybrid structure, which combines a versatile pharmacophore with a reactive chemical group.

-

The Quinoline Core: The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] Quinoline derivatives are known to target a variety of enzymes and receptors, including protein kinases (e.g., EGFR, VEGFR, c-Met), proteases, and topoisomerases.[6][9]

-

The Bromoacetyl "Warhead": The 5-(2-bromoacetyl) substituent is a potent electrophile. This functional group is designed to react with nucleophilic amino acid residues on a protein target, forming a stable, permanent covalent bond.[4][10] This mechanism of irreversible inhibition offers distinct pharmacological advantages, such as prolonged duration of action and high biochemical efficiency, which can overcome high substrate concentrations or rapid target protein turnover.[11][12]

The most likely target for such an electrophilic group is the thiol side chain of a cysteine residue, which is highly nucleophilic under physiological conditions.[13] This leads to the central hypothesis of this guide: This compound is a candidate covalent inhibitor of cysteine-containing proteins.

Caption: A stepwise workflow for target validation.

Phase 1: Initial Target Discovery

The objective of this phase is to narrow down the potential targets from a broad list to a few high-confidence "hits."

Protocol 1: Broad-Spectrum Kinase and Protease Profiling

-

Objective: To identify which enzymes are inhibited by the compound from a large, diverse panel.

-

Methodology:

-

Utilize a commercial fee-for-service screening panel (e.g., Eurofins DiscoverX, Reaction Biology Corp.) that includes hundreds of kinases or a panel of cysteine proteases.

-

Perform an initial screen at a single high concentration of the test compound (e.g., 10 µM).

-

Pre-incubate the compound with each enzyme for a defined period (e.g., 60 minutes) to allow for the covalent reaction to occur.

-

Initiate the enzymatic reaction by adding the substrate (e.g., ATP for kinases, a fluorogenic peptide for proteases).

-

Measure the reaction rate and calculate the percent inhibition relative to a DMSO control.

-

-

Causality & Interpretation: Enzymes showing significant inhibition (>70%) are considered primary hits. The pre-incubation step is critical; a time-dependent increase in inhibition is a hallmark of an irreversible covalent mechanism. [14]

Phase 2: Hit-to-Target Validation

Once primary hits are identified, a series of experiments must be performed to confirm that the compound acts via a covalent mechanism on the intended target.

Protocol 2: Determining Covalent Inhibition Kinetics (k_inact/K_I)

-

Objective: To quantify the potency of the irreversible inhibitor, which cannot be accurately described by a simple IC50 value. [15]2. Methodology:

-

Pre-incubate the purified target enzyme with various concentrations of the inhibitor for different lengths of time.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a reaction buffer containing a high concentration of substrate.

-

Measure the residual enzyme activity. The large dilution and high substrate concentration effectively stop further covalent modification, isolating the effect of the pre-incubation.

-

Plot the natural log of the remaining enzyme activity versus pre-incubation time for each inhibitor concentration. The slope of each line gives the observed rate of inactivation (k_obs).

-

Re-plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

-

Self-Validation: This kinetic analysis is a definitive test for irreversible inhibition. A true irreversible inhibitor will show a time-dependent and concentration-dependent loss of enzyme activity. [14][16] Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation

-

Objective: To provide direct physical evidence of covalent bond formation and to identify the specific amino acid residue modified by the inhibitor. [17][18][19]2. Methodology:

-

Part A: Intact Protein Analysis

-

Incubate the purified target protein with a molar excess of the compound.

-

Analyze the mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS). [20] 3. Compare the mass of the treated protein with the untreated (DMSO control) protein. A mass shift corresponding to the molecular weight of the compound confirms covalent binding.

-

-

Part B: Peptide Mapping

-

After incubation, denature the protein-inhibitor adduct and digest it into smaller peptides using a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data for a peptide whose mass corresponds to the original peptide plus the mass of the inhibitor.

-

The fragmentation pattern (MS/MS spectrum) of this modified peptide will pinpoint the exact amino acid—in this case, the hypothesized cysteine—to which the compound is attached. [21]3. Trustworthiness: This method provides unambiguous proof of the covalent interaction and its precise location on the protein, serving as the gold standard for validating the mechanism of action. [19] Protocol 4: Cysteine-to-Serine Mutant Rescue Experiment

-

-

-

Objective: To confirm that the compound's activity is dependent on the target cysteine.

-

Methodology:

-

Use site-directed mutagenesis to create a version of the target protein where the hypothesized target cysteine is replaced with a non-nucleophilic amino acid, typically serine or alanine.

-

Express and purify both the wild-type (WT) and mutant proteins.

-

Perform the inhibition assay (Protocol 2) and mass spectrometry analysis (Protocol 3) on both versions of the protein.

-

-

Authoritative Grounding: If the compound inhibits the WT protein but has little to no effect on the Cys-to-Ser mutant, it provides strong genetic evidence that the compound's mechanism is dependent on that specific cysteine residue. [14]This is a critical experiment for validating the selectivity and intended mode of action.

Conclusion

This compound possesses the key structural attributes of a selective, irreversible covalent inhibitor. Its quinoline scaffold provides a proven framework for binding to evolutionarily important enzyme classes, while the bromoacetyl group offers a means to achieve potent and durable target engagement through covalent bond formation. The most promising therapeutic targets are protein kinases and cysteine proteases that harbor an accessible cysteine residue within their binding pockets. The experimental workflows detailed in this guide provide a robust, self-validating framework for researchers to systematically identify and confirm the molecular target(s) of this compound, thereby unlocking its potential for development into a novel therapeutic agent.

References

- Andrade, M. M., Martins, L. C., Marques, G. V., Silva, C. A., Faria, G., Caldas, S., ... & Maltarollo, V. G. (2020). Synthesis of quinoline derivatives as potential cysteine protease inhibitors. Future Medicinal Chemistry, 12(7), 571-581. [Link]

- Cephalon, Inc. (1999). Quinoline-containing alpha-ketoamides as inhibitors of cysteine and serine proteases. BioWorld Science. [Link]

- St. Martin, J., Cohen, S. M., Du, X., Fu, H., He, Y., Johnson, T., ... & Westover, K. D. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2849-2856. [Link]

- Chaikuad, A., Koch, P., & Knapp, S. (2018). The Cysteinome of Protein Kinases as a Target in Drug Development. Angewandte Chemie International Edition, 57(17), 4372-4385. [Link]

- St. Martin, J., Cohen, S. M., Du, X., Fu, H., He, Y., Johnson, T., ... & Westover, K. D. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2849-2856. [Link]

- ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. [Link]

- Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. [Link]

- Sheu-Idrees, R., Marques, G. V. L., Santana, P. A. L., Diniz, L. A., Resende, D. M., Odoma, S., ... & Ferreira, R. S. (2025). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. Memorias do Instituto Oswaldo Cruz, 120, e240161. [Link]

- Peak Proteins. (n.d.).

- Sheu-Idrees, R., et al. (2025). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. Memórias do Instituto Oswaldo Cruz. [Link]

- Andrade, M. M., et al. (2020). Synthesis of quinoline derivatives as potential cysteine protease inhibitors. Future Medicinal Chemistry. [Link]

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry. [Link]

- Ward, R. A., & Fawell, S. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Frontiers in Chemistry, 6, 52. [Link]

- Liu, Q., Sabnis, Y., Zhao, Z., Zhang, T., Buhrlage, S. J., Jones, L. H., & Gray, N. S. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & biology, 20(2), 146-159. [Link]

- Ward, R. A., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society. [Link]

- Musso, L., Dall'Angelo, S., Cincinelli, R., & Simona, F. C. (2020).

- Liu, Y., Zhang, J., Li, Z., Wu, Y., & Liu, J. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 65(2), 1177-1204. [Link]

- Request PDF. (n.d.). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. [Link]

- Liu, Y., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

- Strelow, J. M. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

- Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of CAS 100331-89-3: A Deep Dive into 8-Benzyloxy-5-(2-bromoacetyl). [Link]

- ResearchGate. (2025). (PDF)

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current opinion in chemical biology, 15(1), 7-16. [Link]

- apicule. (n.d.). This compound (CAS No: 100331-89-3)

- Lowe, D. M., & Tubbs, P. K. (1983). Preparation of bromo[1-14C]acetyl-coenzyme A as an affinity label for acetyl-coenzyme A binding sites. Analytical biochemistry, 132(2), 276-284. [Link]

- BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar [Video]. YouTube. [Link]

- Al-Hussain, S. A., & Ali, M. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1084. [Link]

- Gehringer, M., et al. (2025). Probing the Protein Kinases' Cysteinome by Covalent Fragments.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

- Liu, Y., et al. (2021). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

- Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

- Open Access Journals. (n.d.).

- Parapini, S., D'Alessandro, S., & Basilico, N. (2020).

- Semantic Scholar. (n.d.).

- Ren, C., & Zhang, J. (2018). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. International Journal of Molecular Sciences, 19(11), 3538. [Link]

- National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem. [Link]

- Taylor & Francis Online. (n.d.).

- Li, J., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. European Journal of Medicinal Chemistry. [Link]

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

- National Institutes of Health. (2021). Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. [Link]

- Luesch, H., & Linington, R. G. (2014). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Natural product reports, 31(8), 1022-1040. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. apicule.com [apicule.com]

- 4. CAS 100331-89-3: 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyqu… [cymitquimica.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of bromo[1-14C]acetyl-coenzyme A as an affinity label for acetyl-coenzyme A binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Cysteinome of Protein Kinases as a Target in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. youtube.com [youtube.com]

- 17. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 20. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 21. domainex.co.uk [domainex.co.uk]

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline: A Core Intermediate in the Synthesis of Indacaterol

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Indacaterol is an ultra-long-acting β2 adrenergic agonist (ultra-LABA) pivotal in the management of chronic obstructive pulmonary disease (COPD).[1] The efficacy and scalability of its commercial synthesis are critically dependent on the strategic selection and preparation of key intermediates. Among these, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No: 100331-89-3) emerges as a cornerstone, providing the foundational quinolinone structure and a reactive handle for subsequent elaboration into the final active pharmaceutical ingredient (API).[2][3] This guide provides an in-depth technical examination of this intermediate, focusing on its synthesis, characterization, and critical role in the Indacaterol manufacturing pathway. We will explore the mechanistic underpinnings of its formation via Friedel-Crafts acylation, present a detailed experimental protocol, and discuss the analytical techniques required for its quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of pharmaceutical intermediates.

Introduction: The Strategic Importance of the Quinolinone Core

The therapeutic efficacy of Indacaterol is intrinsically linked to its molecular architecture, specifically the phenylethanolamine moiety attached to a quinolinone core.[4] The quinolinone structure is not merely a scaffold but an active contributor to the molecule's pharmacological profile. The synthesis of such a complex molecule necessitates a convergent strategy, where key fragments are prepared separately and then combined. This compound represents a highly strategic intermediate for several reasons:

-

Incorporation of the Core Scaffold: It provides the essential 8-oxy-quinolin-2(1H)-one structure early in the synthesis.

-

Protective Group Strategy: The hydroxyl group at the 8-position is protected as a benzyl ether. The benzyloxy group is stable under the conditions required for the introduction of the side chain but can be readily removed in the final stages of the synthesis (debenzylation) via catalytic hydrogenation.[5]

-

Reactive Functionality: The bromoacetyl group at the 5-position is a potent electrophile.[6] This "reactive handle" is crucial for the subsequent introduction of the amine side chain, (5,6-diethyl-indan-2-yl)amine, which is a key step in building the full Indacaterol molecule.[7][8]

The functionalized quinoline ring is a recurring motif in medicinal chemistry, known for a wide array of biological activities, including antimicrobial and anticancer properties.[9][10][11] The specific substitution pattern in this intermediate is tailored for the efficient construction of β2 adrenoreceptor agonists.[4][12]

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is fundamental for process development, quality control, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 100331-89-3 | [2][13] |

| Molecular Formula | C₁₈H₁₄BrNO₃ | [13][14] |

| Molecular Weight | 372.21 g/mol | [14][15] |

| IUPAC Name | 5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one | [6][14] |

| Appearance | White to Pale Beige/Off-white solid | [13][16] |

| Melting Point | 192-194 °C | [15] |

| Boiling Point | ~596-603 °C (Predicted) | [13][15] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate | [15] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [15] |

Synthesis Pathway: The Friedel-Crafts Acylation

The primary route for synthesizing this compound is the Friedel-Crafts acylation of the precursor, 8-benzyloxy-2-hydroxyquinoline.[17] This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[17]

-

Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the bromoacetyl halide (e.g., bromoacetyl bromide or chloride), polarizing the C-Br bond. This facilitates the formation of a highly reactive acylium ion, which is resonance-stabilized.

-

Electrophilic Attack: The electron-rich quinolinone ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The acylation occurs preferentially at the C-5 position, which is activated by the electron-donating nature of the ether and amide functionalities within the ring system.

-

Rearomatization: The resulting intermediate, a carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the quinoline ring, yielding the final acylated product.

The choice of a strong Lewis acid is critical to generate a sufficiently potent electrophile to react with the aromatic system.[18]

Synthesis Diagram

The following diagram illustrates the key transformation in the synthesis of the Indacaterol intermediate.

Caption: Friedel-Crafts synthesis of the target intermediate.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure synthesized from established chemical principles and literature data.[15] Researchers must adapt it based on their specific laboratory conditions and scale, always prioritizing safety.

Materials and Equipment

-

Reactants: 8-Benzyloxy-2-hydroxyquinoline, Bromoacetyl bromide (or chloride).

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃).

-

Solvents: Dichloromethane (DCM, anhydrous), Chloroform, Methanol.

-

Work-up: 10% Aqueous Potassium Carbonate solution, Distilled Water.

-

Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, Buchner funnel, rotary evaporator.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, charge anhydrous Dichloromethane (DCM) and anhydrous Aluminum Chloride (AlCl₃) under an inert atmosphere (e.g., Nitrogen). Cool the mixture in an ice bath.

-

Addition of Reactants: Dissolve 8-Benzyloxy-2-hydroxyquinoline and Bromoacetyl bromide in anhydrous DCM. Add this solution dropwise to the cooled AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically continued for several hours until the starting material is consumed.[15]

-